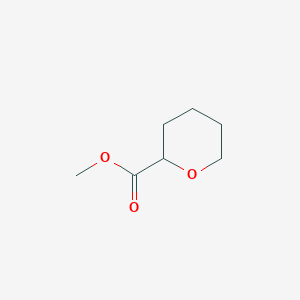
Methyl 3-Methoxyacrylate
概要
説明
Methyl 3-methoxyacrylate is a compound that can be synthesized through various chemical reactions involving precursors such as methoxyacetylene, formaldehyde, and methyl acrylate. It is a molecule of interest due to its potential applications in polymer synthesis and its presence in various chemical processes.
Synthesis Analysis
The synthesis of this compound can be achieved through different pathways. One method involves the reaction of formaldehyde with methoxyacetylene under the catalysis of BF3, leading to the formation of a reactive intermediate methoxy oxete, which then undergoes electrocyclic ring-opening to form methyl acrylate . Another approach is the methoxycarbonylation of acetylene with carbon monoxide and methanol, using a palladium-based catalytic system, which has shown high efficiency and selectivity . Additionally, the synthesis of related compounds, such as methyl methacrylate/styrene copolymer with a carbomethoxyallyl end group, has been explored using methyl α-(bromomethyl)acrylate as a chain transfer agent .
Molecular Structure Analysis
The molecular structure of this compound and its related compounds has been studied using various spectroscopic methods. For instance, the high-resolution absorption spectrum of 3-methoxyacrylonitrile, a related bifunctional molecule, has been measured, and its electronic transitions have been analyzed through DFT-MRCI calculations . These studies help in understanding the electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. For example, it can be used in the stereoselective synthesis of (Z)-α-methoxyacrylates through a two-carbon homologation of aldehydes, which is a process of significant interest for the preparation of biologically active compounds . The molecule's reactivity has also been harnessed in the synthesis of (E)-2-[2-(6-chloropyrimidin-4-yloxy) phenyl]-3-methoxyacrylate, which involves a one-pot reaction with good yield and is suitable for industrial production .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are crucial for their practical applications. Studies have optimized the synthesis of methyl 3-methoxypropionate from methanol and methyl acrylate, achieving high yields and purity, which is important for industrial applications . The preparation of (E)-3-Methoxyacrylic acid methyl ester has also been investigated, with the optimization of reaction conditions to achieve satisfactory yield and purity . These studies contribute to the understanding of the compound's behavior under different reaction conditions and its suitability for various chemical processes.
科学的研究の応用
Synthesis and Chemical Applications
Methyl 3-methoxyacrylate is used in various chemical syntheses. For example, it is involved in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates, a process crucial for the preparation of biologically active compounds and key intermediates in pharmaceuticals. This synthesis utilizes a two-carbon homologation of aldehydes and has applications in the treatment of diseases like osteoporosis (Baati et al., 2009). Additionally, this compound derivatives have shown fungicidal activity, indicating their potential in agricultural applications (Guihua et al., 2014).
Pharmaceutical and Bioactive Compound Development
Research has focused on the development of bioactive compounds using this compound. For instance, novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety have been synthesized for fungicidal applications, demonstrating its role in enhancing agricultural fungicides (Liu et al., 2022). Additionally, the synthesis of carbon-14 labeled pyraoxystrobin, a novel fungicide involving this compound, has been conducted for metabolic, toxicological, and environmental studies (Xun Liu et al., 2011).
Industrial and Environmental Applications
This compound also finds applications in industrial processes. Its polymerization behavior is crucial for understanding its use in creating high-molecular-weight polymers, which are widely employed in various industrial applications (Günaydin et al., 2005). Moreover, the phase behavior of systems containing this compound is significant for its application as an organic solvent in industrial processes (Kim et al., 2016).
作用機序
Target of Action
Methyl 3-Methoxyacrylate is a methoxyacrylate analog . It primarily targets the Cytochrome c1, heme protein, mitochondrial . This is the heme-containing component of the cytochrome b-c1 complex, which accepts electrons from Rieske protein and transfers electrons to cytochrome c in the mitochondrial respiratory chain .
Mode of Action
The compound inhibits mitochondrial respiration . This inhibition occurs as the compound binds to the Cytochrome c1, heme protein, mitochondrial, and affects its function
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial respiratory chain . By inhibiting the function of the Cytochrome c1, heme protein, mitochondrial, the compound disrupts the normal flow of electrons within this pathway. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cell.
Result of Action
The inhibition of mitochondrial respiration by this compound can lead to cellular energy deficiency . This can result in various cellular effects, including decreased cell growth and proliferation. In some cases, it may lead to cell death. The compound also exhibits fungicidal activity .
Safety and Hazards
特性
IUPAC Name |
methyl (E)-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCCPQKLPMHDN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863617 | |
| Record name | (E)-3-Methoxyacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5788-17-0, 34846-90-7 | |
| Record name | 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5788-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl trans-3-methoxy acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Methoxyacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-3-methoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-Methoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRANS-3-METHOXYACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Methyl 3-Methoxyacrylate?
A1: this compound serves as a valuable building block in organic synthesis. For instance, it plays a crucial role in producing the side chain of Ceftibuten, an antibiotic. [] Furthermore, it acts as a key precursor in synthesizing Silthiofam, a novel fungicide developed for wheat crops. []
Q2: Can you elaborate on the significance of this compound in synthesizing Silthiofam?
A2: Researchers developed a cost-effective synthesis route for Silthiofam utilizing this compound. This six-step process, achieving a yield of approximately 60%, starts with readily available precursors, 3-chloro-2-butanone and this compound. Notably, the synthesis features a unique thiophene-3-carboxylate formation involving a cycloaddition reaction between 3-mercapto-2-butanone and this compound, followed by acid-catalyzed aromatization. []
Q3: Are there alternative methods for synthesizing this compound?
A3: Yes, several synthesis methods exist. One approach utilizes a continuous fixed bed reactor with 3,3-dimethoxy methyl propionate as the starting material. The reaction proceeds through a methanol removal step using catalysts like molecular sieve, activated carbon, alumina-loading acid, or alumina microsphere catalysts. [] Another method involves a one-pot reaction between Methyl 3-methoxy-3-R-oxypropionate and methanol in the presence of catalysts like potassium hydrogen sulfate, sodium bisulfate, or p-toluenesulfonic acid. []
Q4: What are the advantages of the one-pot synthesis method for this compound?
A4: The one-pot synthesis method offers several advantages. Firstly, the starting material, Methyl 3-methoxy-3-R-oxypropionate, can be easily produced from vinyl R ether and trichloroacetic chloride. Notably, vinyl R ether has a high boiling point, simplifying its transportation and storage. Secondly, the one-pot process streamlines the synthesis by combining Methyl 3-methoxy-3-R-oxypropionate and methanol in a single reaction vessel with the catalyst, resulting in a straightforward and industrially scalable procedure. []
Q5: How is this compound employed in Heck reactions?
A5: this compound demonstrates regioselective α-arylation when used in Heck reactions catalyzed by the tetrakis(diphenylphosphanylmethyl)cyclopentane/palladium complex. This reaction generally produces a mixture of (Z) and (E) isomers, which can be converted into a single ketone product through acid treatment. Interestingly, the stereoselectivity of this reaction, favoring (Z) isomers, increases with electron-rich or sterically congested aryl bromides. []
Q6: Has computational chemistry been used to study this compound?
A6: Yes, Molecular Electron Density Theory (MEDT) computational studies have investigated the mechanism, reactivity, and selectivity of non-polar [3+2] cycloaddition reactions involving this compound, specifically with quinazoline-3-oxide. []
Q7: Are there any known derivatives of this compound with potential applications?
A7: Research has explored this compound derivatives, particularly for their fungicidal properties. These derivatives have been investigated for their potential use in fungicidal compositions and methods for combating fungal infections. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





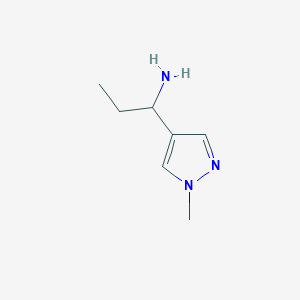
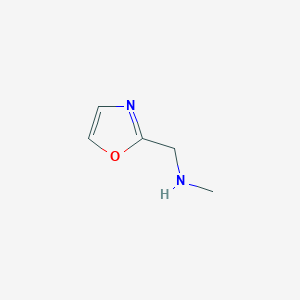




![N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3022737.png)
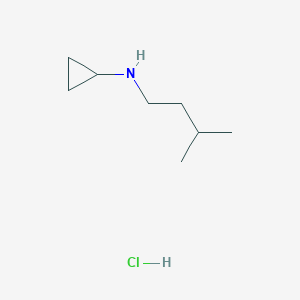

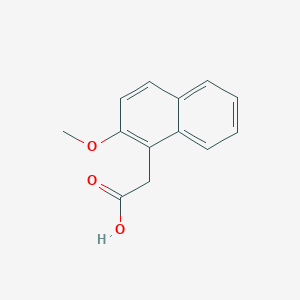
![4-[(Methylamino)methyl]phenol](/img/structure/B3022743.png)
